molecular formula C9H5ClO2 B2995539 5-Chloro-1-benzofuran-7-carbaldehyde CAS No. 1388052-16-1

5-Chloro-1-benzofuran-7-carbaldehyde

Cat. No.: B2995539
CAS No.: 1388052-16-1
M. Wt: 180.59
InChI Key: NJJWPXGZSZTJSL-UHFFFAOYSA-N
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Description

5-Chloro-1-benzofuran-7-carbaldehyde is a chemical compound with the molecular formula C9H5ClO2. It is a derivative of benzofuran, characterized by the presence of a chlorine atom at the 5-position and an aldehyde group at the 7-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-benzofuran-7-carbaldehyde typically involves the chlorination of benzofuran derivatives followed by formylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. The formylation step can be achieved using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination and formylation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-1-benzofuran-7-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

    5-Bromo-1-benzofuran-7-carbaldehyde: Similar structure with a bromine atom instead of chlorine.

    5-Fluoro-1-benzofuran-7-carbaldehyde: Similar structure with a fluorine atom instead of chlorine.

    5-Methyl-1-benzofuran-7-carbaldehyde: Similar structure with a methyl group instead of chlorine.

Uniqueness: 5-Chloro-1-benzofuran-7-carbaldehyde is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence its reactivity and interactions with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

5-chloro-1-benzofuran-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJWPXGZSZTJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388052-16-1
Record name 5-chloro-1-benzofuran-7-carbaldehyde
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